![molecular formula C20H38O4 B1663736 Medica 16 CAS No. 87272-20-6](/img/structure/B1663736.png)
Medica 16
Overview
Description
Medica 16 is an ATP-citrate lyase inhibitor and potent triacylglycerol-lowering agent . It is hypolipidemic, antidiabetic, and shows reduced adiposity .
Molecular Structure Analysis
The molecular formula of Medica 16 is C20H38O4 . Its molecular weight is 342.51 . The SMILES string representation isO=C(O)CC(C)(C)CCCCCCCCCCC(C)(C)CC(O)=O
.
Scientific Research Applications
Inhibition of Hepatic Acetyl-CoA Carboxylase
Medica 16 has been found to inhibit hepatic acetyl-CoA carboxylase, which is the rate-limiting enzyme for liver fatty acid biosynthesis . This inhibition can help reduce the accumulation of intracellular triacylglycerol (TG), a significant factor in the development of insulin resistance .
Reduction of Plasma Triacylglycerol Levels
Research has shown that Medica 16 can reduce plasma triacylglycerol levels. This is particularly beneficial in insulin-resistant conditions, where there is typically a threefold elevation in liver TG content and a sevenfold elevation in skeletal muscle TG content .
Treatment of Insulin Resistance
Medica 16 has been used in the treatment of insulin resistance. Chronic treatment with Medica 16 has been shown to reduce plasma TG concentrations by 80% and blunt the development of insulin resistance in certain rat models .
ATP-Citrate Lyase Inhibition
Medica 16 is an ATP-citrate lyase inhibitor . ATP-citrate lyase is an enzyme that plays a key role in cellular growth and lipid metabolism. By inhibiting this enzyme, Medica 16 can potentially influence various metabolic processes.
GPR40 Agonist
Medica 16 acts as a GPR40 agonist . GPR40, also known as FFA1, is a receptor that plays a crucial role in the regulation of glucose homeostasis and lipid metabolism. By acting on this receptor, Medica 16 can potentially influence these metabolic processes.
Hypolipidemic Effects
Medica 16 exhibits hypolipidemic effects . It can lower the levels of lipids in the blood, which can be beneficial in the treatment of conditions like hyperlipidemia and cardiovascular diseases.
Antidiabetogenic Effects
Medica 16 has antidiabetogenic effects . It can potentially prevent or delay the onset of diabetes, making it a promising compound for diabetes research and treatment.
Mechanism of Action
Target of Action
Medica 16 primarily targets ATP-citrate lyase and acetyl-CoA carboxylase (ACC) . ATP-citrate lyase is an enzyme involved in the conversion of citrate to acetyl-CoA, a critical step in fatty acid synthesis. ACC is the rate-limiting enzyme for liver fatty acid biosynthesis and a key regulator of muscle fatty acid oxidation . Medica 16 also acts as a free fatty acid 1 (FFA1/GPR40) receptor agonist .
Mode of Action
Medica 16 inhibits ATP-citrate lyase and ACC, thereby reducing the production of fatty acids . As an ATP-citrate lyase inhibitor, it reduces the conversion of citrate to acetyl-CoA, which is a crucial step in fatty acid synthesis. By inhibiting ACC, it reduces the rate of fatty acid biosynthesis in the liver and regulates fatty acid oxidation in the muscle . As a GPR40 agonist, it enhances glucose-stimulated insulin secretion .
Safety and Hazards
Medica 16 is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to eyes, skin, and respiratory tract . Personal protective equipment such as safety goggles with side-shields and protective gloves are recommended when handling Medica 16 .
Future Directions
properties
IUPAC Name |
3,3,14,14-tetramethylhexadecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-19(2,15-17(21)22)13-11-9-7-5-6-8-10-12-14-20(3,4)16-18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMCRNFENOHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCCCCCC(C)(C)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236246 | |
Record name | Medica 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Medica 16 | |
CAS RN |
87272-20-6 | |
Record name | Medica 16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087272206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medica 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEDICA-16 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC257FLPCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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